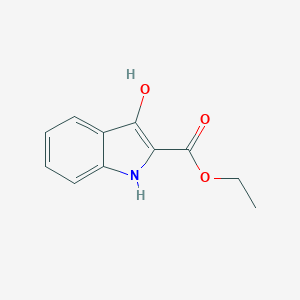

Ethyl 3-hydroxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 3-hydroxy-1H-indole-2-carboxylate (CAS: 14370-74-2) is a substituted indole derivative featuring a hydroxyl group at the 3-position and an ethoxycarbonyl group at the 2-position of the indole scaffold. This compound serves as a key intermediate in organic synthesis, particularly in the regioselective functionalization of indole derivatives for pharmaceutical applications . Its reactivity is influenced by the electron-donating hydroxyl group, which facilitates further derivatization, such as acetylation, alkylation, or halogenation, to generate bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method includes the cyclization of o-nitrophenylacetic acid derivatives followed by reduction and esterification .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and esterification processes to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Various hydroxyindole derivatives.

Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Ethyl 3-hydroxy-1H-indole-2-carboxylate exhibits a range of biological activities, making it a valuable compound in medicinal chemistry:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. This compound is being studied for its potential to target various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication, particularly in studies focusing on HIV and other viral pathogens.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

Chemical Reactions and Mechanisms

The compound undergoes several chemical reactions that enhance its utility in research:

- Oxidation : this compound can be oxidized to form quinonoid structures, which may possess unique biological activities.

- Reduction : Reduction reactions can yield various hydroxyindole derivatives, expanding the library of compounds available for biological testing.

- Electrophilic Substitution : Due to the electron-rich nature of the indole ring, electrophilic substitutions are common, allowing for the synthesis of halogenated derivatives that may exhibit enhanced reactivity.

Industrial Applications

In addition to its biological relevance, this compound is utilized in various industrial applications:

- Synthesis of Dyes and Pigments : The compound serves as a precursor for synthesizing dyes and pigments used in textiles and coatings.

- Analytical Chemistry : It is employed in high-performance liquid chromatography (HPLC) for separation and analysis of complex mixtures. For instance, using Newcrom R1 HPLC columns allows for effective isolation of impurities.

Case Studies

Several case studies have highlighted the applications of this compound in research:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting potential therapeutic applications in oncology.

- Antiviral Research : Another investigation assessed the compound's efficacy against HIV replication in vitro, revealing promising results that warrant further exploration into its mechanism of action.

- Analytical Method Development : A recent study detailed the successful application of HPLC methods using this compound as a standard for quantifying related compounds in complex biological samples.

Wirkmechanismus

The compound exerts its effects through various mechanisms:

Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes the structural and functional differences between Ethyl 3-hydroxy-1H-indole-2-carboxylate and its analogs, along with their synthesis routes, physicochemical properties, and biological activities.

Key Observations

Substituent Effects on Reactivity: The hydroxyl group at the 3-position (target compound) enhances nucleophilic aromatic substitution (e.g., alkylation, acylation) compared to electron-withdrawing groups like nitro (-NO₂) or halogens (-F, -Cl) . Fluorinated analogs (e.g., Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate) exhibit increased metabolic stability due to the fluorine atom’s electronegativity and resistance to oxidative degradation .

Biological Activity: Acetylated derivatives (e.g., Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate) demonstrate anticancer activity against human cervix cancer (SiHa) cells, with IC₅₀ values ranging from 20–80 µg/mL .

Synthetic Accessibility :

Biologische Aktivität

Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and comparative studies with similar compounds.

Overview of this compound

This compound, with the molecular formula and a molecular weight of approximately 205.21 g/mol, features a hydroxyl group at the 3-position and an ethyl ester at the 2-position of the indole structure. This unique configuration contributes to its reactivity and biological properties.

Target Interactions

The compound is known to interact with various biological targets, influencing numerous biochemical pathways. Indole derivatives like this compound are recognized for their ability to modulate enzyme activities and receptor interactions, leading to significant pharmacological effects.

Biochemical Pathways

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby mitigating oxidative stress.

- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound appears to inhibit lipoxygenase enzymes, which play a critical role in inflammatory processes .

- Antimicrobial Activity : It has demonstrated efficacy against various microbial strains, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with other indole derivatives. The following table summarizes key structural features and biological activities of selected compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-chloro-1H-indole-2-carboxylate | Chlorine substitution at position 5 | Enhanced reactivity due to halogen presence |

| Ethyl 4-methyl-1H-indole-2-carboxylate | Methyl group at position 4 | Potentially altered biological activity |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | Methoxy group at position 6 | Increased lipophilicity may enhance membrane permeability |

| Ethyl 3-methyl-1H-indole-2-carboxylate | Methyl group at position 3 | Variation in solubility and biological interactions |

This comparison highlights how modifications to the indole structure can influence both chemical reactivity and biological activity, showcasing the versatility of indole derivatives in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Properties : A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Anticancer Research : In cellular assays, this compound was found to inhibit the growth of various cancer cell lines. Mechanistic studies indicated that it induced apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanisms : Research showed that the compound effectively reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-hydroxy-1H-indole-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions or Fischer indole cyclization. For example, describes the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles like 2-thiohydantoin under mild conditions (room temperature, DMF solvent) to form aplysinopsin analogues. Key optimizations include:

- Catalyst selection : Use of coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation .

- Solvent and temperature control : Anhydrous DMF and dichloroethane are preferred for moisture-sensitive reactions, while reflux conditions (e.g., 80–100°C) enhance reaction rates .

- Purification : Combiflash chromatography (0–40% ethyl acetate in hexane) effectively isolates products with >95% purity .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound derivatives?

- NMR spectroscopy : H and C NMR are used to confirm substituent positions. For instance, the ethyl ester group typically shows a triplet at ~1.3 ppm (H) and a quartet at ~4.3 ppm for the CH group .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weights. Derivatives like β-carbolines exhibit characteristic fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in regiochemistry. For example, highlights SHELX’s utility in small-molecule refinement, with R-factors <5% indicating high accuracy .

Q. What purification techniques are effective for isolating this compound intermediates?

- Column chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 10–50%) separate polar impurities .

- Recrystallization : Ethanol or methanol recrystallization improves purity, as seen in for indole-2-carboxylic acid derivatives (mp 203–206°C) .

- Acid-base extraction : Hydrolysis of esters (e.g., using LiOH in ethanol) followed by acidification isolates carboxylic acids .

Advanced Research Questions

Q. How do substituents at the indole C3 position influence the reactivity of this compound in Friedel-Crafts acylations?

Substituents like formyl or acetyl groups at C3 direct electrophilic substitution. demonstrates that ethyl 3-acyl derivatives undergo Friedel-Crafts reactions with acyl chlorides under AlCl catalysis. Key findings:

- Electron-withdrawing groups (e.g., -CHO) deactivate the indole ring, requiring harsher conditions (reflux in 1,2-dichloroethane) .

- Steric effects : Bulky substituents at C3 reduce reaction yields (<50%), necessitating triethylsilane as a reducing agent to stabilize intermediates .

- Regioselectivity : Acylation occurs preferentially at C5 or C7 positions, confirmed by NOESY NMR correlations .

Q. What strategies resolve contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., indole-5-carboxylic acid mp 208–210°C vs. indole-6-carboxylic acid mp 256–259°C in ) arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) yield different crystal forms.

- Isomeric impurities : HPLC analysis (C18 column, acetonitrile/water gradient) detects trace isomers .

- Hydration states : Thermogravimetric analysis (TGA) identifies hydrated forms, which lower observed melting points .

Q. How can SHELX-derived crystallographic data improve mechanistic understanding of indole derivatives?

SHELX-refined structures reveal non-covalent interactions critical to reactivity. For example:

- Hydrogen bonding : Intramolecular H-bonds between the hydroxyl group and ester carbonyl stabilize planar conformations, enhancing electrophilicity at C3 .

- π-Stacking interactions : Overlapping indole rings in crystal lattices explain aggregation-induced emission (AIE) properties in fluorescence studies .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .

- Waste disposal : Segregate halogenated waste (e.g., dichloroethane) for incineration, as per guidelines .

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHRJOVZKKCTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162499 | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14370-74-2 | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.